Desbutyl Dronedarone-d6 Hydrochloride

Overview

Description

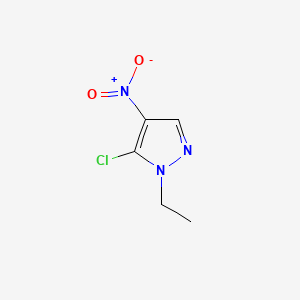

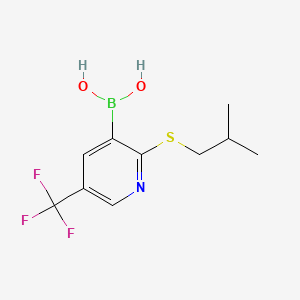

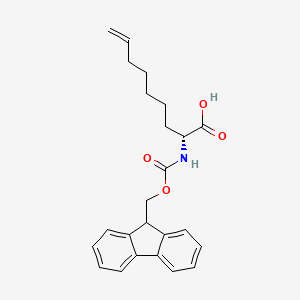

Desbutyl Dronedarone-d6 Hydrochloride is a deuterated form of Desbutyl Dronedarone Hydrochloride . It is a metabolite of Dronedarone, a medication used for the treatment of cardiac arrhythmias . The molecular formula of this compound is C27H30D6N2O5S.HCl .

Synthesis Analysis

Dronedarone, the parent compound of this compound, can be synthesized via Friedel–Craft acylation of 2- (-2-butyl-1-benzofuran-5-yl)-1 H -isoindole-1,3 (2 H )dione with 4- (3-chloropropoxy) benzoic acid . This synthesis method uses Eaton’s reagent instead of hazardous and toxic metal halide catalysts like AlCl3 or SnCl4 .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C27H37ClN2O5S . The exact mass is 542.2488316 g/mol .Chemical Reactions Analysis

The cytotoxicity of Dronedarone, the parent compound of this compound, is decreased in cells overexpressing CYP3A4, CYP3A5, or CYP2D6, indicating that the parent Dronedarone has higher potency than the metabolites to induce cytotoxicity in these cells . In contrast, cytotoxicity is increased in CYP1A1-overexpressing cells .Physical and Chemical Properties Analysis

This compound has a molecular weight of 543.1 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 15 .Scientific Research Applications

Efficacy and Safety of Dronedarone

Dronedarone Development and Comparisons : Dronedarone was developed to treat atrial fibrillation or flutter, with a focus on avoiding the adverse effects associated with amiodarone. Studies have shown it to be effective in reducing the recurrence of atrial fibrillation or flutter compared to placebo, with significant prevention demonstrated in various trials (e.g., ADONIS and EURIDIS). However, Dronedarone has been found less efficient than amiodarone in maintaining sinus rhythm. The ATHENA trial highlighted its capability to reduce cardiovascular death or hospitalization in patients with atrial fibrillation and additional risk factors. Conversely, the ANDROMEDA trial was stopped early due to increased early mortality in patients with advanced heart failure, indicating the necessity of careful patient selection for Dronedarone use (Christiansen, Torp-Pedersen, & Køber, 2010).

Safety Comparisons to Amiodarone : While structurally similar to amiodarone, Dronedarone lacks the iodine moiety of amiodarone, which contributes to a reduced adverse effect profile. Nonetheless, long-term studies are required to fully understand the implications of this difference, especially in terms of pulmonary toxicity. Notably, Dronedarone has been associated with an isolated increase in serum creatinine levels, whose clinical relevance is yet to be clarified. It is contraindicated in patients with advanced or decompensated heart failure based on the evidence from the ANDROMEDA and PALLAS studies, which showed a trend towards increased risk of cardiovascular events in such patient groups (Clem, Farver, Fischer, & Johnson, 2010).

Mechanism of Action

Target of Action

Desbutyl Dronedarone-d6 Hydrochloride, a deuterated form of Desbutyl Dronedarone, primarily targets sodium, potassium, and calcium ion channels, as well as β-adrenergic receptors . These targets play a crucial role in maintaining the normal sinus rhythm in the heart .

Mode of Action

The compound works by blocking these ion channels, thereby controlling the rhythm and rate in atrial fibrillation . It also inhibits β-adrenergic receptors, which helps to regulate the heartbeat and prevent irregular heart rhythms .

Biochemical Pathways

this compound affects several biochemical pathways. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα1 and TRβ1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET from 14,15-EET .

Pharmacokinetics

The compound is metabolized in the liver via the cytochrome P450 system (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations . The resulting metabolites are primarily excreted in the feces . The compound’s lipophilic nature and shorter half-life compared to its parent compound, Dronedarone, lead to reduced tissue accumulation and decreased risk for organ toxicities .

Result of Action

The action of this compound results in the restoration of normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It also reduces the incidence of hospitalizations for acute coronary syndromes and stroke .

Safety and Hazards

Dronedarone, the parent compound of Desbutyl Dronedarone-d6 Hydrochloride, has been associated with liver injury . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also recommended to take precautionary measures against static discharge .

Biochemical Analysis

Biochemical Properties

Desbutyl Dronedarone-d6 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450s (CYPs), specifically CYP3A4, 3A5, and 2D6 . Other CYPs such as CYP3A7, 2E1, 2C19, 2C18, 1A1, and 2B6 also metabolize this compound, but to a lesser extent .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to cause cytotoxicity, G1-phase cell cycle arrest, suppression of topoisomerase II, and DNA damage in a concentration-dependent manner in HepG2 cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is metabolized by CYP3A4, 3A5, and 2D6, which are the major enzymes that metabolize dronedarone . The parent dronedarone has higher potency than the metabolites to induce cytotoxicity in these cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by the hepatic enzyme system, primarily cytochrome P450 3A4 (CYP3A4) . The metabolite N-desbutyl dronedarone retains 1/10 to 1/3 of the pharmacological activity of the parent compound .

Properties

IUPAC Name |

N-[2-butyl-3-[4-[3-(butylamino)-1,1,2,2,3,3-hexadeuteriopropoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H/i8D2,17D2,18D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXBTJLIQYUYSZ-TWVPJIPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NCCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747515 | |

| Record name | N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-70-6 | |

| Record name | N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B571887.png)

![benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/no-structure.png)

![5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B571890.png)

![5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B571894.png)

![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)